3-Bromo-6,7-dimethyl-4-hydroxyquinoline

Monoamine Oxidase Inhibition Enzymology Drug Discovery

Researchers screening MAO-B targets frequently encounter uncharacterized building blocks that compromise assay reproducibility. 3-Bromo-6,7-dimethyl-4-hydroxyquinoline (CAS 1204811-69-7) resolves this with validated biological and synthetic utility: • Selective MAO-B inhibition (IC50 = 0.900 nM) with 55-fold selectivity over MAO-A, minimizing off-target confounding in enzymatic assays. • Reactive 3-bromo substituent enables Suzuki-Miyaura or Buchwald-Hartwig couplings for rapid SAR library expansion. • Calculated LogP 2.91 supports passive permeability benchmarking in PAMPA or Caco-2 assays. Supplied as a solid (mp 254-255 °C) at ≥95% purity, ensuring batch-to-batch consistency for long-term screening campaigns.

Molecular Formula C11H10BrNO
Molecular Weight 252.111
CAS No. 1204811-69-7
Cat. No. B598476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7-dimethyl-4-hydroxyquinoline
CAS1204811-69-7
Synonyms3-Bromo-6,7-dimethyl-4-hydroxyquinoline
Molecular FormulaC11H10BrNO
Molecular Weight252.111
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC=C(C2=O)Br
InChIInChI=1S/C11H10BrNO/c1-6-3-8-10(4-7(6)2)13-5-9(12)11(8)14/h3-5H,1-2H3,(H,13,14)
InChIKeyJYCOENAJWAVNKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6,7-dimethyl-4-hydroxyquinoline – Overview & Procurement


3-Bromo-6,7-dimethyl-4-hydroxyquinoline (CAS 1204811-69-7) is a brominated 4-hydroxyquinoline derivative with a molecular formula of C11H10BrNO and a molecular weight of 252.11 g/mol . Characterized by a bromine atom at the 3-position and methyl groups at the 6- and 7-positions, this compound is supplied as a solid with a melting point of 254–255 °C and a minimum purity specification of 95% . It serves as a versatile building block in medicinal chemistry and is a member of the AldrichCPR collection of unique chemicals for early discovery research .

Workflow MAO-B enzyme inhibition studies
Selection Brominated 4-hydroxyquinoline building block with reactive C-Br handle for cross-coupling
Use Context Early discovery research; AldrichCPR unique chemical collection

3-Bromo-6,7-dimethyl-4-hydroxyquinoline – Substitution Risks


The 4-hydroxyquinoline scaffold exhibits profound sensitivity to substitution pattern, with even minor positional changes or the removal of the bromine handle drastically altering biological activity, physicochemical properties, and synthetic utility. The specific 3‑bromo‑6,7‑dimethyl substitution on this compound is not a generic modification; it provides a unique combination of MAO enzyme inhibition profile, predictable lipophilicity (LogP 2.9), and a reactive bromine site for further derivatization [1]. Direct replacement with unsubstituted 4‑hydroxyquinoline, differently methylated analogs, or non‑brominated variants would eliminate the potential for selective MAO‑B inhibition observed in this specific compound and remove the key synthetic handle required for palladium‑catalyzed cross‑coupling reactions . The following quantitative evidence clarifies why this precise chemical identity is non‑interchangeable for applications requiring both biological and synthetic fidelity.

Alternative
Risk
Unsubstituted 4-hydroxyquinoline
Does not carry the 3-bromo-6,7-dimethyl substitution pattern linked to MAO-B selectivity; reported selectivity profile may be absent.
Differently methylated analogs
Altered methylation pattern can shift lipophilicity (LogP) and enzyme inhibition profile, affecting cell permeability and target engagement.
Non-brominated 6,7-dimethyl-4-hydroxyquinoline
Lacks the reactive C-Br handle; cross-coupling diversification requires additional halogenation steps, reducing synthetic efficiency.

3-Bromo-6,7-dimethyl-4-hydroxyquinoline – Differentiation Metrics


MAO-B Inhibition Potency Comparison

3‑Bromo‑6,7‑dimethyl‑4‑hydroxyquinoline exhibits sub‑nanomolar inhibition of recombinant human MAO‑B with an IC50 of 0.900 nM, whereas it demonstrates only moderate inhibition of human MAO‑A (IC50 = 50 nM) [1]. While no direct head‑to‑head assay data for the non‑brominated 6,7‑dimethyl‑4‑hydroxyquinoline are available, class‑level SAR studies on 4‑hydroxyquinoline derivatives indicate that the presence and position of halogen substituents are critical determinants of both potency and isoform selectivity [2]. This 55.6‑fold selectivity for MAO‑B over MAO‑A is a quantifiable differentiation from unsubstituted or differently substituted analogs, which generally show either reduced potency or altered selectivity profiles [3].

MAO-B Inhibition
Reported
IC50 MAO-B 0.900 nM, MAO-A 50 nM
Selectivity ratio 55.6
Supports MAO-B isoform selectivity interpretation
Direct comparator data not available; halogen position critical for potency
Monoamine Oxidase Inhibition Enzymology Drug Discovery

Synthetic Versatility: Bromine Handle vs. Non-Functionalized Core

The presence of a bromine atom at the 3‑position of the quinoline ring provides a defined, reactive site for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), enabling systematic exploration of structure‑activity relationships . In contrast, 6,7‑dimethyl‑4‑hydroxyquinoline (CAS 185437-33-6) lacks this halogen handle, requiring additional synthetic steps (e.g., halogenation) to achieve similar derivatization potential [1]. While direct comparative reaction yield data are not published for this specific compound, the presence of a single, well‑positioned bromine atom is a structural feature that defines its utility as a late‑stage diversification intermediate.

Synthetic Handle
Class-level
3-Br enables Pd-catalyzed Suzuki, Buchwald-Hartwig couplings
Supports derivatization without additional halogenation
Yield data not published; structural feature provides synthetic utility
Organic Synthesis Medicinal Chemistry Building Blocks

Lipophilicity (LogP) Comparison

The calculated LogP for 3‑bromo‑6,7‑dimethyl‑4‑hydroxyquinoline is 2.91 (XLogP3 = 3.20) . In comparison, the simpler analog 3‑bromo‑4‑hydroxyquinoline (CAS 64965-47-5) has a predicted LogP of approximately 2.1 [1]. The additional two methyl groups on the 6,7‑dimethyl derivative increase lipophilicity by ~0.8 log units, which correlates with enhanced membrane permeability in passive diffusion models. This difference, while modest, can influence cellular uptake and bioavailability in cell‑based assays.

Lipophilicity
Reported
LogP 2.91 vs 3-Br-4-hydroxyquinoline ~2.1
~0.8 log unit higher; may enhance membrane permeability
Calculated values; cellular uptake requires verification
Physicochemical Properties ADME Drug Design

Thermal Stability and Purity Specifications

The compound is supplied as a solid with a melting point of 254–255 °C and a minimum purity of 95% (HPLC) . Some vendors specify purity as 98.0% . In contrast, the analog 3‑bromo‑4‑hydroxyquinoline has a reported melting point of 282 °C [1]. The lower melting point of the 6,7‑dimethyl derivative (254–255 °C vs. 282 °C) suggests reduced crystal lattice energy, which may correlate with improved solubility in organic solvents. Consistent purity specifications (≥95%) ensure batch‑to‑batch reproducibility in biological assays.

Thermal & Purity
Specification review
Mp 254–255 °C; purity ≥95% (HPLC)
Lower mp may correlate with solubility; defined purity supports batch consistency
Compared to analog mp 282 °C; purity essential for assay reproducibility
Quality Control Compound Management Reproducibility

3-Bromo-6,7-dimethyl-4-hydroxyquinoline – Application Scenarios


MAO-B Inhibitor Screening and Lead Optimization

Use this compound as a selective MAO‑B inhibitor probe (IC50 = 0.900 nM) in enzymatic assays to validate target engagement and explore structure‑activity relationships around the 4‑hydroxyquinoline core. The 55‑fold selectivity over MAO‑A minimizes off‑target confounding [1].

Synthetic Diversification via Cross-Coupling

Employ the reactive 3‑bromo substituent as a handle for Suzuki‑Miyaura or Buchwald‑Hartwig couplings to generate libraries of 3‑aryl‑ or 3‑amino‑substituted 4‑hydroxyquinoline derivatives for expanded SAR studies .

Physicochemical Profiling and Permeability Assessment

Utilize the compound's calculated LogP (2.91) to benchmark passive membrane permeability in cell‑based assays (e.g., PAMPA or Caco‑2), comparing with less lipophilic 4‑hydroxyquinoline analogs to correlate lipophilicity with cellular uptake .

Quality Control and Compound Management

Leverage the well‑defined melting point (254–255 °C) and purity specification (≥95%) as a reference for batch‑to‑batch consistency, ensuring reproducible outcomes in long‑term screening campaigns and structure‑activity studies .

Application
Selection Property
Validation Focus
MAO-B inhibitor screening and lead optimization
MAO-B selectivity profile
Target engagement validation in enzymatic assays
Synthetic diversification via cross-coupling
Reactive C-Br handle for Pd-catalyzed coupling
Diversification efficiency and library scope
Physicochemical profiling and permeability assessment
Lipophilicity (LogP) benchmark
Passive permeability correlation with cellular uptake
Quality control and compound management
Defined melting point and purity specification
Batch-to-batch reproducibility in long-term screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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